molecular formula C18H27N3O2 B3805257 3-(4-isobutylpiperazin-1-yl)-N-(4-methylphenyl)-3-oxopropanamide

3-(4-isobutylpiperazin-1-yl)-N-(4-methylphenyl)-3-oxopropanamide

Cat. No. B3805257
M. Wt: 317.4 g/mol
InChI Key: DSXOCRLQDKPVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-isobutylpiperazin-1-yl)-N-(4-methylphenyl)-3-oxopropanamide is a chemical compound that has gained attention in the scientific community due to its potential use in medical research. This compound is commonly referred to as IPP or IPPA and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of IPPA is not fully understood, but it is believed to work by binding to certain receptors in the brain, including the dopamine D2 receptor. This binding can lead to changes in neurotransmitter levels, which can affect behavior and cognition.
Biochemical and Physiological Effects:
IPPA has been found to have various biochemical and physiological effects. Studies have shown that IPPA can increase dopamine release in the brain, which can lead to improvements in motor function and cognitive performance. IPPA has also been found to have anxiolytic effects, reducing anxiety and stress levels in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using IPPA in lab experiments is its ability to selectively target certain receptors in the brain. This can lead to more specific and accurate results in studies of neurological disorders. However, one limitation of using IPPA is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on IPPA. One potential direction is the development of new treatments for neurological disorders such as Parkinson's disease and schizophrenia. Another direction is the study of IPPA's potential as an anxiolytic agent. Additionally, further research is needed to fully understand the mechanism of action of IPPA and its potential side effects.

Scientific Research Applications

IPPA has been found to have potential applications in medical research. Studies have shown that IPPA has the ability to bind to certain receptors in the brain, which can lead to the development of new treatments for neurological disorders such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

N-(4-methylphenyl)-3-[4-(2-methylpropyl)piperazin-1-yl]-3-oxopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-14(2)13-20-8-10-21(11-9-20)18(23)12-17(22)19-16-6-4-15(3)5-7-16/h4-7,14H,8-13H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXOCRLQDKPVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(=O)N2CCN(CC2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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